N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
Introduction to N-(7-(4-Methylbenzoyl)-2,3-Dihydrobenzo[b]dioxin-6-yl)acetamide
N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b]dioxin-6-yl)acetamide is a synthetic organic compound characterized by a 2,3-dihydrobenzo[b]dioxin core modified with a 4-methylbenzoyl group at position 7 and an acetamide substituent at position 6. Its molecular formula, $$ \text{C}{28}\text{H}{24}\text{N}{2}\text{O}{5} $$, reflects a complex architecture that combines aromatic, heterocyclic, and amide functionalities. The compound’s structural complexity makes it a subject of interest in medicinal chemistry, particularly in studies exploring structure-activity relationships for bioactive molecules.
Chemical Identity and Nomenclature
The systematic IUPAC name, N-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide, is derived from the parent benzodioxin system. Key features include:
- Core structure : 2,3-Dihydrobenzo[b]dioxin (benzodioxane), a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring.
- Substituents :
- A 4-methylbenzoyl group (-COC$$6$$H$$4$$CH$$3$$) at position 7 of the benzodioxin core.
- An acetamide group (-NHCOCH$$3$$) at position 6.
The compound’s SMILES notation, CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC5=C(C=C4)OCCO5, encodes its connectivity. The InChIKey FACXSCFLKQGAMV-UHFFFAOYSA-N provides a unique identifier for computational referencing.
Table 1: Molecular Descriptors
Structural Features of the 2,3-Dihydrobenzo[b]dioxin Core
The 2,3-dihydrobenzo[b]dioxin moiety consists of a benzene ring fused to a 1,4-dioxane ring, with partial saturation at the 2 and 3 positions. Key structural attributes include:
Ring system :
- The benzene ring contributes aromatic stability, while the dioxane ring introduces conformational flexibility due to its oxygen atoms at positions 1 and 4.
- Partial saturation at C2 and C3 reduces strain compared to fully unsaturated benzodioxins.
Substituent effects :
Stereoelectronic properties :
Positional Isomerism in Benzodioxin Derivatives
Benzodioxin derivatives exhibit positional isomerism based on the arrangement of oxygen atoms in the dioxane ring. Three primary isomers exist:
- 1,2-Benzodioxin : Oxygen atoms at positions 1 and 2.
- 1,3-Benzodioxin : Oxygen atoms at positions 1 and 3.
- 1,4-Benzodioxin : Oxygen atoms at positions 1 and 4 (as in the title compound).
Table 2: Isomer Comparison
The 1,4-isomer’s oxygen placement maximizes resonance stabilization with the benzene ring, making it the most thermodynamically stable configuration. Substitution patterns further diversify isomer properties; for example, acetamide derivatives at position 6 (as in the title compound) exhibit distinct electronic profiles compared to hydroxylated analogs like 2,3-dihydrobenzo[b]dioxin-6-ol.
Positional isomerism significantly impacts physicochemical properties:
- Solubility : 1,4-isomers often show lower aqueous solubility due to reduced polarity compared to 1,2-isomers.
- Reactivity : Electron-withdrawing groups (e.g., acetyl) at position 6 enhance susceptibility to nucleophilic attack at the amide carbonyl.
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide |
InChI |
InChI=1S/C18H17NO4/c1-11-3-5-13(6-4-11)18(21)14-9-16-17(23-8-7-22-16)10-15(14)19-12(2)20/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
InChI Key |
QBASWUAPXAEWSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Alkylation and Acylation
This method prioritizes the construction of the dihydrobenzo[b]dioxin ring followed by benzoylation and acetylation (Figure 1).
Step 1: Formation of Dihydrobenzo[b]dioxin Core
-
Starting Material : 2,3-Dihydroxybenzoic acid.
-
Esterification : Treatment with methanol and H₂SO₄ yields methyl 2,3-dihydroxybenzoate.
-
Cyclization : Reaction with 1,2-dibromoethane and K₂CO₃ in DMF forms methyl 2,3-dihydrobenzo[b][1,dioxin-6-carboxylate.
Step 2: Introduction of 4-Methylbenzoyl Group
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.
-
Acylation : Friedel-Crafts reaction with 4-methylbenzoyl chloride and AlCl₃.
Step 3: Acetamide Formation
Route 2: Direct Coupling via Buchwald-Hartwig Amination
This route employs transition-metal catalysis for C–N bond formation (Table 1).
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | Coupling 7-bromo intermediate with acetamide | 48% |
| 2 | 4-Methylbenzoyl chloride, NEt₃ | Acylation at 7-position | 67% |
Advantages : Higher regioselectivity and reduced side reactions compared to classical methods.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Systems
-
Pd(OAc)₂/Xantphos : Optimal for Buchwald-Hartwig amination (TOF = 12 h⁻¹).
-
Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h for nitration steps.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Limitations
-
Regioselectivity : Competing acylation at the 5-position necessitates careful directing group placement.
-
Scale-Up : Low yields (<40%) in mixed-anhydride steps require alternative acylating agents like HATU.
Chemical Reactions Analysis
N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers
Mechanism of Action
The mechanism of action of N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes and receptors, modulating their activity. The dihydrobenzo dioxin ring provides structural stability and can influence the compound’s binding affinity to its targets. The acetamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
- N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide Substituent: 4-Bromobenzoyl (electron-withdrawing bromine atom). Molecular Formula: C₁₈H₁₄BrNO₄. Key Differences: The bromine atom increases molecular weight (380.2 g/mol vs. 335.3 g/mol for the methyl analog) and may enhance halogen bonding in biological systems. This could improve target affinity compared to the methyl-substituted analog .
- N-(7-Acetyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide Substituent: Acetyl group (smaller, electron-withdrawing). Molecular Formula: C₁₃H₁₃NO₄.
Functional Group Modifications
- 2-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide Substituent: Chloroacetamide at the 6-position. Molecular Formula: C₁₀H₁₀ClNO₃. Key Differences: The absence of a benzoyl group simplifies the structure, while the chloroacetamide moiety may confer electrophilic reactivity, useful in covalent inhibitor design .
- N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Substituent: Nitro group at the 7-position. Molecular Formula: C₁₀H₁₀N₂O₅.
Heterocyclic Additions
- N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide
- Substituent : Oxadiazole ring linked to an isopropylphenyl group.
- Molecular Formula : C₂₁H₂₁N₃O₄.
- Key Differences : The oxadiazole ring enhances metabolic stability and may improve affinity for enzymes like cyclooxygenase or kinases. The isopropyl group adds hydrophobicity, favoring lipophilic environments .
Biological Activity
N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[b][1,4]dioxin core with a methylbenzoyl substitution. Its molecular formula is C16H15NO3, and it has a molecular weight of approximately 271.30 g/mol. The presence of the dioxin ring contributes to its chemical reactivity and biological interactions.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- PARP Inhibition : Some derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to increased cancer cell sensitivity to chemotherapy .
- Antifungal Activity : Compounds with similar structures have demonstrated antifungal properties, inhibiting the growth of various fungal pathogens .
Biological Activity Data
The following table summarizes the biological activity data related to this compound and its analogs:
| Compound Name | Target | IC50 (μM) | Observations |
|---|---|---|---|
| This compound | PARP1 | TBD | Potential lead compound for cancer therapy |
| Analog 1 | Fungal Pathogen | 40.82% inhibition | Moderate antifungal activity |
| Analog 2 | Fungal Pathogen | 50.32% inhibition | Enhanced activity against specific strains |
Note: TBD indicates that specific IC50 values for this compound are not yet determined in available studies.
Case Studies
- Cancer Cell Lines : In vitro studies have shown that certain derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, one study reported significant apoptosis induction in MCF-7 and MDA-MB-231 breast cancer cells when treated with structurally similar compounds .
- Fungal Inhibition : A series of pyrazole amide derivatives were tested for their antifungal activity against F. oxysporum and C. mandshurica. These studies suggest that structural modifications can enhance the antifungal potency of compounds related to this compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the 2,3-dihydrobenzo[b][1,4]dioxin core. A common approach includes:
- Step 1 : Acylation of the dihydrobenzodioxin moiety using 4-methylbenzoyl chloride under basic conditions (e.g., sodium carbonate) to introduce the 4-methylbenzoyl group .
- Step 2 : Acetamide formation via nucleophilic substitution or coupling reactions, often employing coupling reagents like HATU or DCC in anhydrous solvents (e.g., DMF) .
- Purification : Intermediates are isolated via column chromatography (silica gel, eluting with EtOAc/hexane mixtures) or crystallization (using ethanol/water systems). Final products are verified by TLC and HPLC (>95% purity) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns (e.g., methylbenzoyl protons at δ 2.4–2.6 ppm, aromatic protons in the benzodioxin ring at δ 6.8–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~381.14 for C₁₉H₁₇NO₅) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC. Acetamide bonds are prone to hydrolysis in acidic/basic media, requiring stabilization with co-solvents like PEG-400 .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical for benzodioxin derivatives) .
Advanced Research Questions
Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or sulfonamide) via structural modifications to enhance water solubility while retaining target affinity .
- Prodrug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) to improve membrane permeability .
- Nanocarrier Systems : Encapsulate the compound in liposomes or PLGA nanoparticles to prolong systemic circulation and reduce hepatic first-pass metabolism .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., CDK9 or β2-adrenergic receptors). Key interactions include hydrogen bonding between the acetamide carbonyl and kinase catalytic lysine residues .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target’s active site .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. bromo groups) on inhibitory potency using datasets from analogous benzodioxin derivatives .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity, Kinase-Glo® for enzyme inhibition) across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
